molecular formula C8H11N3O B2580436 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2225142-37-8

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole

Cat. No. B2580436
M. Wt: 165.196
InChI Key: UPKFOQWSYXWNLO-UHFFFAOYSA-N
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Description

“1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole” is a heterocyclic organic compound with a complex structure . It has a molecular weight of 164.21 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane was achieved via Ru (II)-catalyzed intramolecular cyclopropanation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c1-2-10-11(3-1)6-7-4-8-9(5-7)12-8/h1-3,7-9H,4-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole” are not available, similar compounds have been studied. For example, the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involved intramolecular cyclopropanation of alpha-diazoacetates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.21 . It is a liquid at room temperature .

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been extensively studied for their medicinal and pharmaceutical applications. These compounds are of great importance due to their structural versatility and broad spectrum of biological activities. Research has highlighted the potential of triazole derivatives in developing new drugs that exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against several neglected diseases (Ferreira et al., 2013). The exploration of these compounds has led to significant advancements in therapeutic applications, emphasizing the need for efficient synthesis methods that are aligned with green chemistry principles to address emerging health challenges.

Advancements in Synthesis Strategies

Innovations in synthesis strategies for triazole-containing scaffolds have been pivotal in the drug discovery process. These scaffolds are integral to pharmaceuticals and biologically important compounds utilized in drug-discovery studies against cancer, microbes, and various diseases. The review by Nasri et al. (2021) emphasizes the pharmacological significance of 1,2,4-triazole-containing scaffolds and outlines the latest strategies for their synthesis using 3-amino-1,2,4-triazole. This highlights the continuous evolution of methodologies to access new and efficient triazole-containing scaffolds for the discovery of novel drug candidates (Nasri, Bayat, & Kochia, 2021).

Biological and Pharmacological Activities

Triazole derivatives have been the focus of intense research due to their diverse pharmacological properties. Studies have identified triazole analogues with potential pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, and antiviral effects. These findings suggest that triazole compounds, through various synthetic and structural modifications, can serve as multi-target pharmacological agents, offering promising directions for new therapeutic interventions (Kumar, Khokra, & Yadav, 2021).

properties

IUPAC Name

1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(2-8-7(1)12-8)3-11-5-9-4-10-11/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKFOQWSYXWNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole

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